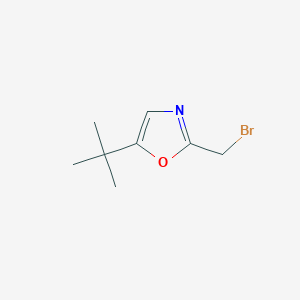
1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine
货号:
B6279002
CAS 编号:
1248119-45-0
分子量:
187.3
InChI 键:
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine, also known as Methiopropamine (MPA), is a stimulant chemically related to methamphetamine where the phenyl ring has been replaced by thiophene . It was first synthesized in 1942 and began being sold online in late 2010 . It has a very short history of human use and little is known about potential health risks or benefits .
Synthesis Analysis
Though it was first synthesized in 1942, it wasn’t until it began being sold online in late 2010 that it saw much recreational use . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The chemical formula of Methiopropamine is C8H13NS and its molecular weight is 155.261 . It is also known by the alternate chemical name 1-(thiophen-2-yl)-2-methylaminopropane .作用机制
安全和危害
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(methylsulfanyl)-3-(thiophen-2-yl)propan-2-amine involves the reaction of 2-bromo-1-(methylsulfanyl)propane with thiophene-2-carbaldehyde, followed by reduction of the resulting imine with sodium borohydride.", "Starting Materials": [ "2-bromo-1-(methylsulfanyl)propane", "thiophene-2-carbaldehyde", "sodium borohydride", "methanol", "diethyl ether", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Dissolve 2-bromo-1-(methylsulfanyl)propane (1.0 g, 4.7 mmol) and thiophene-2-carbaldehyde (0.67 g, 5.0 mmol) in methanol (20 mL) and add hydrochloric acid (1.0 mL, 12 M). Stir the mixture at room temperature for 24 hours.", "Step 2: Pour the reaction mixture into a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers and wash with sodium hydroxide solution (10%). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow oil.", "Step 3: Dissolve the yellow oil in methanol (10 mL) and add sodium borohydride (0.25 g, 6.6 mmol) slowly with stirring. Stir the mixture at room temperature for 2 hours.", "Step 4: Quench the reaction by adding water (10 mL) and then hydrochloric acid (1.0 mL, 12 M). Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers and wash with sodium hydroxide solution (10%). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product as a yellow oil." ] } | |
CAS 编号 |
1248119-45-0 |
分子式 |
C8H13NS2 |
分子量 |
187.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
6-methoxy-4-(2-methylpropyl)-1H,2H,3H,4H-pyrido[2,3-b]p...
Cat. No.: B6278924
CAS No.: 1545560-53-9
2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]ethane-1...
Cat. No.: B6278943
CAS No.: 2649065-65-4
2-(4-ethoxyphenyl)-2,3-dihydro-1H-isoindol-1-imine
Cat. No.: B6278949
CAS No.: 302940-77-8
2-(Bromomethyl)-5-(tert-butyl)oxazole
Cat. No.: B6278951
CAS No.: 1334492-54-4



